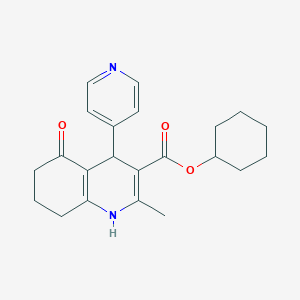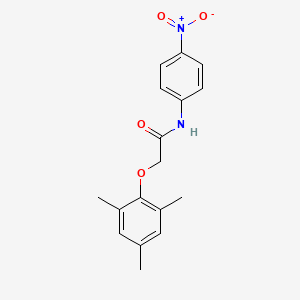![molecular formula C24H22BrClN2O3 B5136744 ethyl N-[{5-bromo-2-[(4-chlorobenzoyl)amino]phenyl}(phenyl)methyl]glycinate](/img/structure/B5136744.png)
ethyl N-[{5-bromo-2-[(4-chlorobenzoyl)amino]phenyl}(phenyl)methyl]glycinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl N-[{5-bromo-2-[(4-chlorobenzoyl)amino]phenyl}(phenyl)methyl]glycinate, also known as BMS-986165, is a small molecule inhibitor that targets the TYK2 enzyme. This enzyme is involved in the signaling pathway of various cytokines, which play a crucial role in the immune system. The inhibition of TYK2 by BMS-986165 has shown promising results in the treatment of autoimmune diseases such as psoriasis and inflammatory bowel disease.
作用機序
Ethyl N-[{5-bromo-2-[(4-chlorobenzoyl)amino]phenyl}(phenyl)methyl]glycinate targets the TYK2 enzyme, which is involved in the signaling pathway of various cytokines such as IL-12, IL-23, and type I interferons. By inhibiting TYK2, this compound blocks the downstream signaling of these cytokines, leading to a reduction in inflammation. The drug has also been shown to selectively target TYK2 over other kinases, which reduces the risk of off-target effects.
Biochemical and Physiological Effects:
This compound has been shown to reduce the production of pro-inflammatory cytokines such as IL-17 and IL-23 in preclinical studies. The drug also reduces the infiltration of immune cells into inflamed tissues, leading to a reduction in tissue damage. In clinical trials, this compound has been shown to improve the symptoms of psoriasis and reduce the severity of inflammatory bowel disease.
実験室実験の利点と制限
One of the major advantages of ethyl N-[{5-bromo-2-[(4-chlorobenzoyl)amino]phenyl}(phenyl)methyl]glycinate is its selectivity for TYK2 over other kinases, which reduces the risk of off-target effects. The drug has also shown promising results in preclinical and clinical studies for the treatment of autoimmune diseases. However, one limitation of this compound is its potential for drug-drug interactions, as it is metabolized by the CYP3A4 enzyme. This may limit its use in combination with other drugs that are metabolized by the same enzyme.
将来の方向性
There are several future directions for the study of ethyl N-[{5-bromo-2-[(4-chlorobenzoyl)amino]phenyl}(phenyl)methyl]glycinate. One potential area of research is the development of combination therapies that target multiple cytokines involved in the pathogenesis of autoimmune diseases. Another area of research is the study of the long-term safety and efficacy of this compound in clinical trials. Finally, the development of more selective TYK2 inhibitors may lead to the development of drugs with improved efficacy and safety profiles.
合成法
The synthesis of ethyl N-[{5-bromo-2-[(4-chlorobenzoyl)amino]phenyl}(phenyl)methyl]glycinate involves several steps, starting with the reaction of 5-bromo-2-nitrobenzoic acid with 4-chloroaniline to form 5-bromo-2-(4-chloroanilino)benzoic acid. This compound is then reacted with benzyl bromide to form 5-bromo-2-[N-(benzyloxycarbonyl)-4-chloroanilino]benzoic acid. The next step involves the reaction of this compound with glycine ethyl ester hydrochloride to form this compound.
科学的研究の応用
Ethyl N-[{5-bromo-2-[(4-chlorobenzoyl)amino]phenyl}(phenyl)methyl]glycinate has been extensively studied in preclinical and clinical trials for the treatment of autoimmune diseases. In a phase 2 clinical trial, this compound was shown to significantly improve the symptoms of psoriasis compared to placebo. The drug also showed promising results in the treatment of inflammatory bowel disease in preclinical studies. This compound has also been studied for its potential use in the treatment of other autoimmune diseases such as lupus and rheumatoid arthritis.
特性
IUPAC Name |
ethyl 2-[[[5-bromo-2-[(4-chlorobenzoyl)amino]phenyl]-phenylmethyl]amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22BrClN2O3/c1-2-31-22(29)15-27-23(16-6-4-3-5-7-16)20-14-18(25)10-13-21(20)28-24(30)17-8-11-19(26)12-9-17/h3-14,23,27H,2,15H2,1H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEMHFFANGJQLLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(C1=CC=CC=C1)C2=C(C=CC(=C2)Br)NC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22BrClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(1-{1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopentanecarboxamide](/img/structure/B5136661.png)
amine oxalate](/img/structure/B5136663.png)


![2-[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]hydrazinecarboxamide](/img/structure/B5136681.png)

![N-(4-fluorophenyl)-N'-{2-[4-(phenylsulfonyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B5136713.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[5-(3,5-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5136719.png)

![5-(4-methyl-1,4-diazepan-1-yl)-2-[2-(1H-1,2,4-triazol-1-yl)ethyl]-3(2H)-pyridazinone](/img/structure/B5136737.png)
![N-[2-(4,6-dimethyl-2-pyrimidinyl)ethyl]-5-(4-methoxyphenyl)-1,2,4-triazin-3-amine](/img/structure/B5136746.png)
![1-[(2,4-difluorophenoxy)acetyl]-4-methylpiperidine](/img/structure/B5136752.png)

![methyl 2-{[(4-methoxyphenoxy)acetyl]amino}-4-methyl-5-{[(3-nitrophenyl)amino]carbonyl}-3-thiophenecarboxylate](/img/structure/B5136770.png)
